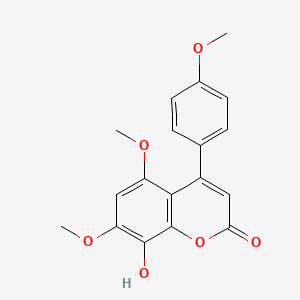
Exostemin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exostemin is a natural product found in Exostema acuminatum and Chiococca alba with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
-
Antimicrobial Activity
- Exostemin exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Case Study : A study on the antimicrobial effects of this compound against Staphylococcus aureus showed a notable reduction in bacterial viability when treated with the compound, suggesting its potential use in treating infections caused by resistant strains.
-
Anti-inflammatory Effects
- Research indicates that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
- Case Study : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.
-
Cancer Therapeutics
- Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Case Study : In vitro studies on breast cancer cell lines revealed that this compound treatment led to a significant decrease in cell proliferation and increased rates of apoptosis, highlighting its potential as a chemotherapeutic agent.
Biochemical Mechanisms
The therapeutic effects of this compound are attributed to several biochemical mechanisms:
- Modulation of Signaling Pathways : this compound influences various signaling pathways associated with inflammation and cell survival, including NF-kB and MAPK pathways.
- Antioxidant Activity : The compound demonstrates antioxidant properties that help mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Research Findings
Recent research has focused on elucidating the mechanisms through which this compound exerts its effects:
- A study published in the Journal of Ethnopharmacology detailed the phytochemical composition of plants containing this compound and their traditional uses in treating ailments such as infections and inflammation .
- Another investigation highlighted the compound's ability to enhance immune responses by modulating cytokine production in immune cells .
Potential Challenges and Future Directions
Despite the promising applications of this compound, challenges remain in its clinical translation:
- Bioavailability : One major concern is the bioavailability of this compound when administered orally or intravenously. Research is needed to develop formulations that enhance its absorption and efficacy.
- Regulatory Hurdles : As with any new therapeutic agent, regulatory approval processes can be lengthy and complex.
Future research should focus on:
- Conducting clinical trials to establish safety and efficacy profiles.
- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.
Eigenschaften
CAS-Nummer |
16281-62-2 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.32 |
IUPAC-Name |
8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-8-15(19)24-18-16(12)13(22-2)9-14(23-3)17(18)20/h4-9,20H,1-3H3 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















